N-(5-methyl-3-isoxazolyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
N-(5-methyl-3-isoxazolyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MIPO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(5-methyl-3-isoxazolyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
作用機序
N-(5-methyl-3-isoxazolyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(5-methyl-3-isoxazolyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for COX-2 inhibition, which may reduce the risk of side effects associated with non-specific COX inhibitors. However, this compound has limited solubility in water, which may limit its use in certain experimental settings.
将来の方向性
Future research on N-(5-methyl-3-isoxazolyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could focus on its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Studies could also investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and delivery. Additionally, studies could investigate the potential for this compound in combination therapy with other drugs.
In conclusion, this compound is a chemical compound that has been the subject of scientific research for its potential therapeutic applications in various areas such as cancer, inflammation, and neurodegenerative diseases. This compound exerts its effects by inhibiting COX-2 activity and activating the Nrf2 pathway. Future research on this compound could focus on its potential therapeutic applications in other diseases and optimizing its dosing and delivery.
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-4-3-5-13(6-10)19-9-12(8-15(19)20)16(21)17-14-7-11(2)22-18-14/h3-7,12H,8-9H2,1-2H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARDYQSWYQLLEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NOC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。